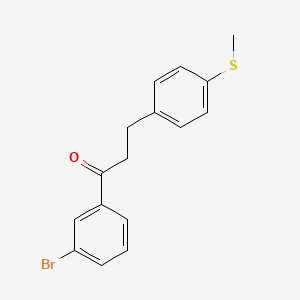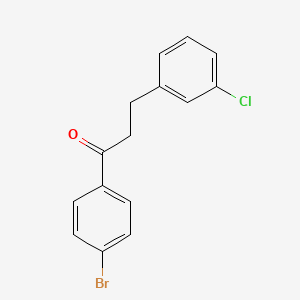
4-クロロ-1-エチル-5-メチル-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-ethyl-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-ethyl-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的特性
化合物4-クロロ-1-エチル-5-メチル-1H-ピラゾールは、さまざまなジ置換1H-ピラゾロ[3,4-d]ピリミジンの機能的誘導体の合成における潜在的な能力が注目されています。これらの誘導体は、有用な薬理学的特性を持つ可能性があります。 .
リーシュマニア症およびマラリアに対する活性
ピラゾール含有化合物は、強力なリーシュマニア症およびマラリアに対する活性を含む、多様な薬理学的効果で知られています。 ある研究では、ピラゾール化合物の強力なインビトロにおける無鞭毛体に対する活性が強調されました。これは、結合自由エネルギーが低いことを特徴とするLmPTR1ポケット(活性部位)への望ましい適合パターンを示す分子シミュレーションによって裏付けられています。 .
有機合成への応用
最近の進歩により、ピラゾール構造は有機合成において指向基および変換基の両方として機能することが示されています。 ピラゾールは、幅広い農業および医薬品の活性を持つさまざまな小分子に存在する基本的な要素です。 .
抗がんの可能性
合成されたピラゾール誘導体の抗がんの可能性が研究されました。 議論されているメカニズムは、それが傷の治癒とコロニー形成を阻止し、細胞周期のG0 / G1期を遅らせ、p27レベルを活性化し、DNA損傷を通じてアポトーシスを誘導する可能性があることによって、4T1細胞を死滅させる可能性があることを示唆しています。 .
Safety and Hazards
“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .
作用機序
Mode of Action
It’s worth noting that many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile structure and reactivity .
Result of Action
Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
生化学分析
Biochemical Properties
4-chloro-1-ethyl-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, 4-chloro-1-ethyl-5-methyl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and protein function . For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and altered gene expression.
Dosage Effects in Animal Models
The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . High doses of the compound can also result in toxic or adverse effects, such as organ damage and impaired physiological function.
Metabolic Pathways
4-chloro-1-ethyl-5-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, inhibition of a metabolic enzyme by the compound can result in the accumulation of its substrate and depletion of its product, disrupting the normal metabolic flow.
Transport and Distribution
The transport and distribution of 4-chloro-1-ethyl-5-methyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 4-chloro-1-ethyl-5-methyl-1H-pyrazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity. For instance, localization to the mitochondria may allow the compound to directly affect mitochondrial enzymes and energy production.
特性
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRMLYGHCJLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)












